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5'-Adp na salt hydrate -

5'-Adp na salt hydrate

Catalog Number: EVT-8135333
CAS Number:
Molecular Formula: C10H15N5Na2O11P2
Molecular Weight: 489.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from adenosine triphosphate, which is a key energy carrier in all living cells. The disodium salt form enhances its solubility in aqueous solutions, making it suitable for laboratory applications. The chemical classification of 5'-adenosine diphosphate sodium salt hydrate includes:

  • Type: Nucleotide
  • Category: Purine Nucleotide
  • CAS Number: 16178-48-6
  • IUPAC Name: Disodium hydrogen ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
  • Molecular Formula: C10H13N5Na2O10P2
Synthesis Analysis

The synthesis of 5'-adenosine diphosphate sodium salt hydrate can be achieved through various methods, typically involving the phosphorylation of adenosine monophosphate or the hydrolysis of adenosine triphosphate. A common approach includes:

  1. Starting Material: Adenosine triphosphate or adenosine monophosphate.
  2. Reagents: Phosphoric acid or phosphonates.
  3. Conditions: The reaction is usually carried out in an aqueous solution at controlled pH (around 7) and temperature (typically room temperature).
  4. Purification: Following synthesis, the product can be purified using techniques such as crystallization or chromatography.

This method allows for the efficient production of high-purity adenosine diphosphate sodium salt hydrate suitable for research and industrial applications.

Molecular Structure Analysis

The molecular structure of 5'-adenosine diphosphate sodium salt hydrate features several key components:

  • Purine Base: The adenine moiety consists of a fused double-ring structure.
  • Ribose Sugar: A five-carbon sugar (ribose) linked to the purine base.
  • Phosphate Groups: Two phosphate groups connected by high-energy phosphoanhydride bonds.

The structural formula can be represented as follows:

C10H13N5Na2O10P2\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{Na}_{2}\text{O}_{10}\text{P}_{2}

Key Structural Data

  • InChI Key: ORKSTPSQHZNDSC-WCYUCLFNNA-L
  • SMILES Notation: [Na+].[Na+].NC1=C2N=CN([C@@H]3OC@HC@@H[C@H]3O)C2=NC=N1
Chemical Reactions Analysis

5'-Adenosine diphosphate sodium salt hydrate participates in various chemical reactions essential for cellular functions:

  1. Hydrolysis Reactions: It can be hydrolyzed to adenosine monophosphate and inorganic phosphate, releasing energy.
  2. Phosphorylation Reactions: It acts as a substrate for kinases, facilitating the transfer of phosphate groups to other molecules.
  3. Enzymatic Reactions: It is involved in enzymatic pathways such as glycolysis and the citric acid cycle.

These reactions are critical for energy metabolism and signal transduction in biological systems.

Mechanism of Action

The mechanism of action of 5'-adenosine diphosphate sodium salt hydrate primarily revolves around its role as a signaling molecule:

  1. Energy Transfer: It serves as a substrate for kinases that catalyze the phosphorylation of proteins and other substrates, thereby regulating metabolic pathways.
  2. Signal Transduction: It activates specific receptors (P2Y receptors) on cell membranes, influencing various physiological responses such as platelet aggregation and neurotransmitter release.

This compound's ability to participate in these processes underscores its significance in cellular communication and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Highly soluble in water (clear colorless solution at 5% w/v).

Chemical Properties

  • Molar Absorptivity: Approximately 15000 ± 2% at pH 7.
  • pH Stability Range: Stable around neutral pH conditions.

These properties make it suitable for various laboratory applications, including biochemical assays and drug formulation.

Applications

5'-Adenosine diphosphate sodium salt hydrate has numerous scientific applications:

  1. Biochemical Research: Used in studies involving energy metabolism, enzyme kinetics, and signal transduction pathways.
  2. Pharmaceutical Development: Acts as a substrate or inhibitor in drug discovery processes targeting metabolic enzymes.
  3. Cell Culture Systems: Utilized in cell culture media to support cellular functions and growth.

Its versatility across different fields highlights its importance in both basic research and applied sciences.

Biosynthesis & Metabolic Integration of 5'-ADP Sodium Salt Hydrate

Enzymatic Pathways for Adenosine 5′-Diphosphate Generation in Prokaryotic Systems

In prokaryotes, adenosine 5′-diphosphate (ADP) synthesis is primarily driven by substrate-level phosphorylation during glycolysis and the tricarboxylic acid (TCA) cycle. Glycolytic enzymes like phosphoglycerate kinase and pyruvate kinase catalyze the transfer of phosphate groups from metabolic intermediates to adenosine 5′-diphosphate, regenerating adenosine 5′-triphosphate (ATP) while simultaneously producing adenosine 5′-diphosphate as a reaction product [10]. For instance, during glucose catabolism, 1,3-bisphosphoglycerate donates a phosphate to adenosine 5′-diphosphate to form ATP and 3-phosphoglycerate. Concurrently, bacterial nucleoside diphosphate kinases (NDPKs) enable the interconversion of various nucleoside triphosphates and diphosphates through a phospho-histidine intermediate, facilitating adenosine 5′-diphosphate production from non-adenine nucleotides [9]. This pathway ensures adenosine 5′-diphosphate availability for essential processes like nucleic acid metabolism and cofactor synthesis. The adenosine 5′-diphosphate generated serves as a critical precursor for nucleic acid polymerization and acts as a signaling molecule through purinergic receptors (e.g., P2Y1 and P2Y12), influencing processes such as platelet activation in response to bacterial invasion [1] [9].

Table 1: Key Enzymes in Prokaryotic Adenosine 5′-Diphosphate Synthesis

EnzymeReaction CatalyzedMetabolic Pathway
Phosphoglycerate kinase1,3-Bisphosphoglycerate + ADP → 3-Phosphoglycerate + ATPGlycolysis
Pyruvate kinasePhosphoenolpyruvate + ADP → Pyruvate + ATPGlycolysis
Nucleoside diphosphate kinaseATP + GDP ⇌ ADP + GTPNucleotide recycling
Succinyl-CoA synthetaseSuccinyl-CoA + ADP + Pi → Succinate + ATP + CoATCA cycle

Adenosine 5′-Triphosphate Synthase-Driven Interconversion Mechanisms in Energy Metabolism

Adenosine 5′-triphosphate synthase (FoF1-ATP synthase) is the central enzyme governing the interconversion of adenosine 5′-diphosphate and adenosine 5′-triphosphate across all domains of life. This multisubunit complex utilizes the proton motive force generated by oxidative phosphorylation to drive the condensation of inorganic phosphate (Pi) with adenosine 5′-diphosphate, forming adenosine 5′-triphosphate within its catalytic F1 sector [10]. The mechanism involves a rotary catalytic process where three active sites undergo conformational changes: 1) Open (binds adenosine 5′-diphosphate + Pi), 2) Loose (traps substrates), and 3) Tight (catalyzes formation and releases adenosine 5′-triphosphate) [8]. Crucially, this reaction is reversible; under anaerobic conditions or metabolic stress, adenosine 5′-triphosphate synthase hydrolyzes adenosine 5′-triphosphate to adenosine 5′-diphosphate + Pi, pumping protons to maintain membrane potential [10]. The adenosine 5′-diphosphate produced during hydrolysis serves dual roles: it acts as a substrate for energy-replenishing pathways (e.g., glycolysis) and regulates mitochondrial respiration through feedback inhibition. High adenosine 5′-diphosphate concentrations directly stimulate oxidative phosphorylation by binding to adenosine 5′-triphosphate synthase, accelerating electron transport chain activity to restore adenosine 5′-triphosphate pools [3] [8].

Role of Adenylate Kinase in Nucleotide Recycling Networks

Adenylate kinase (AK) orchestrates a critical phosphotransfer network for nucleotide homeostasis through the reversible reaction: Adenosine 5′-triphosphate + Adenosine 5′-monophosphate (AMP) ⇌ 2 Adenosine 5′-diphosphate. This enzyme maintains cellular energy charge by rapidly interconverting adenine nucleotides, ensuring adenosine 5′-diphosphate availability for adenosine 5′-triphosphate regeneration [6] [7]. Human adenylate kinase isoenzyme 1 (hAK1) exemplifies a highly optimized catalyst, utilizing an induced-fit mechanism where adenosine 5′-diphosphate/adenosine 5′-triphosphate binding triggers a conformational change from an open (inactive) to a closed (active) state. This transition organizes catalytic residues to stabilize the phosphoryl transfer transition state by ≥14.7 kcal mol⁻¹ [6].

Kinetic studies reveal that adenosyl group interactions contribute 11.8 kcal mol⁻¹ of this stabilization, while phosphodianion binding activates the catalytic site. Notably, AK’s catalytic efficiency extends beyond its physiological substrates: it phosphorylates non-canonical dianions like phosphite (HPO₃²⁻), fluorophosphate (FPO₃²⁻), and phosphate (PO₄³⁻) when activated by adenosine or its analogs [6]. The specificity profile, determined by third-order rate constants (kcat/KHPKAct), shows highest efficiency for phosphite (260 M⁻² s⁻¹) versus phosphate (9.6 M⁻² s⁻¹), indicating steric constraints at the dianion site [6].

Table 2: Adenylate Kinase Specificity for Non-Canonical Dianion Substrates

ActivatorDianion Substratekcat/KHPKAct (M⁻² s⁻¹)Catalytic Constraint
1-(β-d-Erythrofuranosyl)adeninePhosphite (HPO₃²⁻)260Minimal steric effect
1-(β-d-Erythrofuranosyl)adenineFluorophosphate (FPO₃²⁻)47Polar effect of -F
1-(β-d-Erythrofuranosyl)adeninePhosphate (PO₄³⁻)9.6Steric effect of -OH

Structurally, the enzyme’s LID domain undergoes substrate-driven movement, which is rate-limiting for catalysis. This domain’s flexibility explains the differential sensitivity of short-type (e.g., hAK1) versus long-type adenylate kinases to inhibitors like statins, which noncompetitively inhibit hAK1 by binding outside the active site [7]. Beyond energy balance, adenylate kinase regulates adenosine 5′-diphosphate-dependent processes like platelet activation, vascular AMP signaling, and HDL endocytosis, positioning it as a metabolic node connecting nucleotide recycling with broader cellular physiology [1] [7].

Properties

Product Name

5'-Adp na salt hydrate

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate

Molecular Formula

C10H15N5Na2O11P2

Molecular Weight

489.18 g/mol

InChI

InChI=1S/C10H15N5O10P2.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

BNLPVLUWKMAIIQ-MSQVLRTGSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

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